molecular formula C15H25N7O9 B14199948 L-Serylglycylglycylglycylglycylglycylglycine CAS No. 854923-28-7

L-Serylglycylglycylglycylglycylglycylglycine

Cat. No.: B14199948
CAS No.: 854923-28-7
M. Wt: 447.40 g/mol
InChI Key: OJJLCWBWNMQUAJ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Serylglycylglycylglycylglycylglycylglycine: is a synthetic peptide composed of a sequence of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serylglycylglycylglycylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid, L-serine, is attached to the resin through its carboxyl group.

    Deprotection: The amino-protecting group (usually Fmoc) is removed to expose the amino group.

    Coupling: The next amino acid, glycine, is activated and coupled to the exposed amino group of the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent glycine residue.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Serylglycylglycylglycylglycylglycylglycine can undergo various chemical reactions, including:

    Oxidation: The serine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target any oxidized functional groups within the peptide.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or other mild oxidizing agents.

    Reducing agents: Sodium borohydride or other reducing agents.

    Substitution reagents: Amino acid derivatives with appropriate protecting groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can produce modified peptides with different amino acid sequences.

Scientific Research Applications

L-Serylglycylglycylglycylglycylglycylglycine has several scientific research applications, including:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Molecular Biology: Employed in experiments to understand peptide synthesis and degradation.

    Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.

    Industry: Utilized in the development of novel biomaterials and biocompatible surfaces.

Mechanism of Action

The mechanism of action of L-Serylglycylglycylglycylglycylglycylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to proteins and enzymes, influencing their activity and stability. The exact pathways depend on the context of its application, such as its role in biochemical assays or therapeutic interventions.

Comparison with Similar Compounds

Similar Compounds

    L-Serylglycylglycylglycylglycylglycine: A shorter peptide with similar properties.

    L-Serylglycylglycylglycylglycylglycylglycylglycine: A longer peptide with additional glycine residues.

Uniqueness

L-Serylglycylglycylglycylglycylglycylglycine is unique due to its specific sequence and length, which confer distinct biochemical properties. Its ability to form stable structures and interact with various molecular targets makes it valuable for research and industrial applications.

Properties

CAS No.

854923-28-7

Molecular Formula

C15H25N7O9

Molecular Weight

447.40 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H25N7O9/c16-8(7-23)15(31)22-5-13(28)20-3-11(26)18-1-9(24)17-2-10(25)19-4-12(27)21-6-14(29)30/h8,23H,1-7,16H2,(H,17,24)(H,18,26)(H,19,25)(H,20,28)(H,21,27)(H,22,31)(H,29,30)/t8-/m0/s1

InChI Key

OJJLCWBWNMQUAJ-QMMMGPOBSA-N

Isomeric SMILES

C([C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O

Canonical SMILES

C(C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N)O

Origin of Product

United States

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